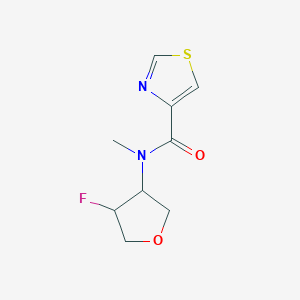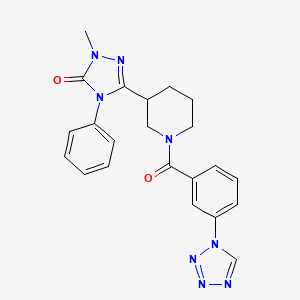
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic compound that appears to be structurally related to several other compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a simple molecule that is functionalized through various chemical reactions. For instance, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, as described in paper , involves starting with a benzyl compound and subsequently introducing triazole and thiol functionalities. This process likely involves the formation of intermediates and the use of catalysts or reagents to promote the desired reactions. The synthesis of the compound would similarly involve the careful selection of starting materials and reagents to construct the tetrazolyl, benzoyl, and triazolone moieties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires detailed analysis to understand. For example, the study in paper used X-ray diffraction and density functional theory (DFT) to determine the molecular geometry of a pyrazolopyrimidinone derivative. The same techniques could be applied to the compound to determine its precise molecular structure, including bond lengths, angles, and overall three-dimensional conformation.
Chemical Reactions Analysis
Heterocyclic compounds like the one can participate in various chemical reactions. The reactivity is often dictated by the functional groups present in the molecule. For instance, the presence of a tetrazolyl group could make the compound a candidate for reactions involving nitrogen-nitrogen bonds, while the benzoyl group could be involved in electrophilic aromatic substitution reactions. The triazolone moiety could also engage in nucleophilic addition or substitution reactions due to the presence of a reactive carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The compound's solubility, melting point, and stability can be predicted based on the functional groups present and their arrangement. For example, the presence of a tetrazolyl group could affect the acidity and hydrogen bonding capability of the compound, while the benzoyl group could contribute to its aromaticity and UV-Vis absorption properties. The triazolone ring could impact the compound's reactivity and potential as a pharmacophore.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Some compounds, including those similar in structure to the chemical , have shown significant antimicrobial activity. For instance, a series of compounds containing 1,2,4-triazole, piperidine, and sulfonamide moieties were synthesized and found to exhibit substantial antimicrobial activity against various microbial strains (Dalloul et al., 2017).
Chemical Synthesis and Characterization
- The chemical synthesis of related compounds often involves the formation of various derivatives through reactions with different chemicals. For example, the reaction of specific thiosemicarbazides with hydrazonoyl chlorides led to the formation of 1,3-thiazoles, 1,3-thiazolo[2,3-c]-1,2,4-triazoles, and 1,3,4-thiadiazole derivatives (Abdel‐Aziz et al., 2009).
Pharmacological Applications
- Compounds with structures similar to the one have been explored for their pharmacological activities. For instance, research has been conducted on compounds for their potential as serotonin-4 receptor partial agonists, indicating a possible application in treating neurological disorders (Sawant-Basak et al., 2013).
Catalysis and Chemical Reactions
- Certain derivatives are used in catalysis and chemical reactions. For example, benzimidazole-triazole ligands with triazole functionality were found to affect copper-catalyzed aerobic alcohol oxidation, indicating their potential use in synthetic chemistry and catalysis (Kongkaew et al., 2016).
Structural Studies
- Research has also been conducted on the molecular and crystal structures of related compounds, providing insight into their chemical properties and potential applications in material science or drug design (Kuleshova & Khrustalev, 2000).
Mécanisme D'action
Target of Action
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Given the wide range of biological activities associated with tetrazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
The stability of tetrazole derivatives in various environments and their ability to form stable metallic compounds and molecular complexes suggest that they may be robust to a variety of environmental conditions .
Propriétés
IUPAC Name |
2-methyl-4-phenyl-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O2/c1-27-22(32)30(18-9-3-2-4-10-18)20(24-27)17-8-6-12-28(14-17)21(31)16-7-5-11-19(13-16)29-15-23-25-26-29/h2-5,7,9-11,13,15,17H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUHVMCYITFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

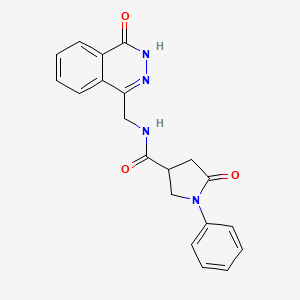
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)
![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)



![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)
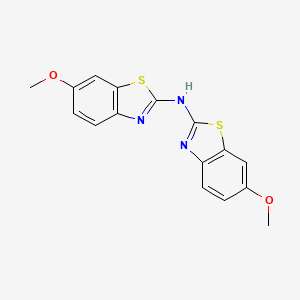
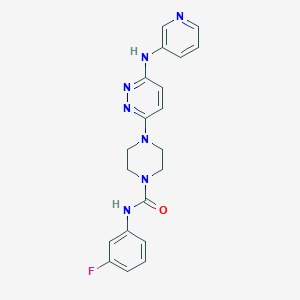
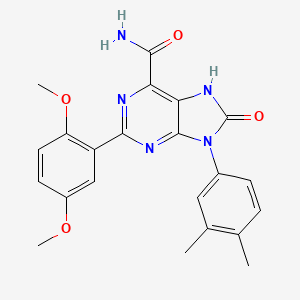
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
